(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-2-yl)prop-2-enamide
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Description
(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.338. The purity is usually 95%.
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Biological Activity
The compound (2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-2-yl)prop-2-enamide is an organic molecule characterized by its unique structural features, which include both benzofuran and furan moieties. These heterocyclic structures are often associated with a variety of biological activities, making them of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition potential, and other relevant pharmacological effects.
Chemical Structure
The IUPAC name for the compound is (E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-2-yl)prop-2-enamide . Its molecular formula is C18H17NO3, and it features a complex arrangement of aromatic rings that contribute to its biological properties.
Antimicrobial Activity
Recent studies suggest that compounds with benzofuran and furan structures exhibit significant antimicrobial properties. The compound has been proposed to possess potential antimicrobial activity due to its structural characteristics:
- Mechanism : The presence of the benzofuran and furan rings may enhance the ability of the compound to interact with microbial cell membranes or specific enzymes, leading to increased antimicrobial efficacy.
- Comparative Analysis : In comparison to known antimicrobial agents such as cetylpyridinium chloride and domiphen bromide, this compound may offer broader applications due to its unique structural features that are less common in existing antimicrobial agents.
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in pathways relevant to microbial growth or disease processes:
- Target Enzymes : Specific enzymes involved in bacterial cell wall synthesis or metabolic pathways could be inhibited by this compound, contributing to its antimicrobial action.
- Research Findings : Studies have indicated that similar compounds show promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 0.78 to 6.25 μg/mL .
Study 1: Antimycobacterial Activity
A study evaluated the antimycobacterial activity of various benzofuran derivatives against Mycobacterium tuberculosis. The results indicated that modifications in the benzofuran structure significantly influenced their activity. Compounds exhibiting substitutions at specific positions showed enhanced potency, suggesting a structure-activity relationship (SAR) that could be explored further for developing new antimycobacterial agents .
Study 2: Antifungal Activity
Another investigation assessed the antifungal properties of compounds related to furan derivatives. At a concentration of 64 µg/mL, certain derivatives demonstrated effective inhibition against Candida albicans and Aspergillus niger. This highlights the potential of furan-containing compounds in treating fungal infections .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
(E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(10-9-15-7-4-12-21-15)19-11-3-6-16-13-14-5-1-2-8-17(14)22-16/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVMDDFSUNGXTM-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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